

# A Comparative Analysis of the Systemic Effects of Inhaled Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemic effects of commonly prescribed inhaled corticosteroids (ICS). The information presented is based on experimental data from clinical trials and peer-reviewed studies, offering a resource for understanding the systemic safety profiles of these widely used asthma and COPD therapies.

#### Introduction

Inhaled corticosteroids are the most effective long-term control medications for persistent asthma and are also used in the management of chronic obstructive pulmonary disease (COPD).[1] Their therapeutic action is primarily localized to the lungs, but a portion of the administered dose can be absorbed into the systemic circulation, leading to potential systemic side effects.[2] The magnitude of these effects is influenced by several factors, including the specific ICS molecule, the dose, the delivery device, and patient-specific factors.[3][4][5] This guide focuses on a comparative assessment of the key systemic effects: Hypothalamic-Pituitary-Adrenal (HPA) axis suppression, impact on bone mineral density, and effects on growth in children.

# **Data Presentation: Comparative Tables**

The following tables summarize quantitative data from comparative studies on the systemic effects of various inhaled corticosteroids.



# Table 1: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

HPA axis suppression is a common systemic effect of corticosteroids and is often assessed by measuring plasma or urinary cortisol levels.



| Inhaled<br>Corticoster<br>oid | Dose                                               | Comparator                | Outcome<br>Measure                                | Result                            | Reference |
|-------------------------------|----------------------------------------------------|---------------------------|---------------------------------------------------|-----------------------------------|-----------|
| Fluticasone<br>Propionate     | 750 μ g/day ,<br>1500 μ g/day<br>, 2000 μ<br>g/day | Budesonide                | % reduction<br>in 24-hr<br>plasma<br>cortisol AUC | 46%, 85%,<br>93%                  | [6][7]    |
| Budesonide                    | 800 μ g/day ,<br>1600 μ g/day<br>, 3200 μ<br>g/day | Fluticasone<br>Propionate | % reduction<br>in 24-hr<br>plasma<br>cortisol AUC | 23%, 41%,<br>69%                  | [6][7]    |
| Fluticasone<br>Propionate     | 2000 μ g/day                                       | Budesonide                | % suppression of serum cortisol vs. placebo       | 65.2%                             | [8]       |
| Budesonide                    | 2000 μ g/day                                       | Fluticasone<br>Propionate | % suppression of serum cortisol vs. placebo       | 26.0%                             | [8]       |
| Fluticasone<br>Propionate     | 500 μ g/day ,<br>1000 μ g/day<br>, 2000 μ<br>g/day | Budesonide                | 08:00h<br>plasma<br>cortisol<br>(nmol/l)          | 333.8, 308.3,<br>207.3            | [9]       |
| Budesonide                    | 500 μ g/day ,<br>1000 μ g/day<br>, 2000 μ<br>g/day | Fluticasone<br>Propionate | 08:00h<br>plasma<br>cortisol<br>(nmol/l)          | 415.2, 380.3,<br>318.5            | [9]       |
| Ciclesonide                   | 320 μ g/day ,<br>640 μ g/day                       | Fluticasone<br>Propionate | Change in<br>24-hr urinary<br>free cortisol       | No significant change vs. placebo | [10]      |



| Fluticasone<br>Propionate | 880 μ g/day                   | Ciclesonide               | Change in<br>24-hr urinary<br>free cortisol          | Significant reduction vs. placebo | [10] |
|---------------------------|-------------------------------|---------------------------|------------------------------------------------------|-----------------------------------|------|
| Ciclesonide               | 320 μ g/day ,<br>640 μ g/day  | Fluticasone<br>Propionate | 24-h serum<br>cortisol<br>suppression<br>vs. placebo | No significant suppression        | [11] |
| Fluticasone<br>Propionate | 500 μ g/day ,<br>1000 μ g/day | Ciclesonide               | 24-h serum<br>cortisol<br>suppression<br>vs. placebo | Significant<br>suppression        | [11] |

Key Findings: Studies consistently demonstrate that on a microgram-to-microgram basis, fluticasone propionate exhibits a greater potential for HPA axis suppression compared to budesonide.[6][7][8][9] Ciclesonide, a pro-drug activated in the lungs, appears to have a more favorable profile with regard to HPA axis function, showing minimal to no suppression at therapeutic doses in comparison to fluticasone propionate.[10][11]

## **Table 2: Effects on Bone Mineral Density (BMD)**

Long-term use of corticosteroids can impact bone metabolism, potentially leading to a reduction in bone mineral density and an increased risk of fractures.



| Inhaled<br>Corticoster<br>oid | Study<br>Population                             | Duration            | Outcome<br>Measure                                             | Result                                                                             | Reference |
|-------------------------------|-------------------------------------------------|---------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| Various ICS                   | Adults with asthma                              | Cross-<br>sectional | Change in<br>BMD per<br>1000 µ g/day<br>increase for a<br>year | -0.010 g/cm <sup>2</sup> at lumbar spine, -0.008 g/cm <sup>2</sup> at femoral neck | [12]      |
| Budesonide                    | Children with<br>mild-to-<br>moderate<br>asthma | 4-6 years           | Bone mineral accretion                                         | Small decrease in males, no significant effect in females                          | [13]      |
| Various ICS                   | Older women<br>with asthma<br>or COPD           | Mean of 5<br>years  | Change in<br>total hip BMD                                     | Highest tertile of use associated with a -0.02 SD/year greater decline             |           |
| Various ICS                   | Patients with asthma or mild COPD               | 2-3 years           | Bone mineral<br>density                                        | No significant<br>effect at<br>conventional<br>doses                               | [14]      |

Key Findings: The use of inhaled corticosteroids has been associated with a dose-dependent reduction in bone mineral density, particularly at higher cumulative doses.[12][15] However, at conventional therapeutic doses, the effect on BMD appears to be modest, and some studies have not found a significant impact.[14][16] The risk may be more pronounced in certain populations, such as children and older adults.

#### **Table 3: Effects on Growth in Children**



A key concern with the use of ICS in pediatric populations is the potential for growth suppression.

| Inhaled<br>Corticoster<br>oid                                      | Study<br>Design             | Duration                                 | Outcome<br>Measure                       | Result                                              | Reference |
|--------------------------------------------------------------------|-----------------------------|------------------------------------------|------------------------------------------|-----------------------------------------------------|-----------|
| Various ICS<br>(Beclomethas<br>one,<br>Budesonide,<br>Fluticasone) | Meta-analysis<br>of 16 RCTs | 1 year                                   | Reduction in growth velocity             | -0.48 cm/year                                       | [3][17]   |
| Budesonide                                                         | RCT                         | Long-term<br>follow-up into<br>adulthood | Reduction in final adult height          | -1.20 cm                                            | [18]      |
| Beclomethas<br>one,<br>Budesonide,<br>Fluticasone                  | Review of<br>RCTs           | First months<br>of therapy               | Reduction in growth velocity             | Approx. 0.5–<br>1.5 cm/year                         | [4]       |
| Fluticasone<br>Furoate                                             | Crossover<br>Trial          | 2 weeks                                  | Lower leg<br>growth rate<br>(knemometry) | -0.052<br>mm/week vs.<br>placebo (non-<br>inferior) | [19]      |

Key Findings: The use of ICS in children is associated with a small, dose-dependent reduction in growth velocity, with the most significant effect observed during the first year of treatment.[3] [4][17] While this may translate to a minor reduction in final adult height, the clinical significance is a subject of ongoing discussion.[18] Short-term studies using knemometry can detect immediate effects on lower leg growth.[19][20]

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the systemic effects of inhaled corticosteroids.



### Hypothalamic-Pituitary-Adrenal (HPA) Axis Function

- 24-Hour Urinary Free Cortisol (UFC) Measurement: This non-invasive method provides an integrated measure of cortisol production over a 24-hour period. Patients are instructed to discard the first morning void and then collect all subsequent urine for the next 24 hours in a refrigerated container.[21][22][23][24] The total volume is measured, and an aliquot is analyzed for cortisol concentration, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to avoid interferences from synthetic corticosteroids.[25]
- Short Synacthen Test (SST): This dynamic test assesses the adrenal gland's capacity to produce cortisol in response to stimulation. A baseline blood sample is taken for cortisol measurement. A synthetic form of ACTH (Synacthen or cosyntropin) is then administered intravenously or intramuscularly.[2][26][27][28] Blood samples for cortisol are taken at 30 and 60 minutes post-injection. A normal response is defined by a post-stimulation cortisol level above a certain threshold (e.g., >430-500 nmol/L), though this can vary by laboratory.[26][29]

### **Bone Mineral Density (BMD) Assessment**

Dual-Energy X-ray Absorptiometry (DEXA): This is the gold standard for measuring bone mineral density.[30] It is a non-invasive imaging technique that uses two X-ray beams with different energy levels to quantify the bone mineral content in specific areas, most commonly the lumbar spine and hip.[31] Results are typically reported as a T-score (comparison to a healthy young adult) or a Z-score (comparison to an age- and sex-matched population).[32] Monitoring is recommended at baseline and then every 1 to 3 years for patients on long-term corticosteroid therapy, depending on their risk profile.[33]

#### **Growth Assessment in Children**

- Stadiometry: This is the standard method for measuring statural height and assessing longterm growth. A stadiometer is a wall-mounted device with a fixed vertical ruler and a sliding horizontal headpiece. Measurements are taken at regular intervals (e.g., annually) to determine growth velocity.[5]
- Knemometry: This technique is used for precise measurement of short-term lower leg growth.[20][34] The child is seated with their lower leg in a measuring device, and the distance between the knee and the heel is measured with high precision. Measurements are



typically taken frequently over a period of weeks to assess short-term changes in growth rate.[19]

## **Signaling Pathways and Experimental Workflows**

The systemic effects of inhaled corticosteroids are mediated through the glucocorticoid receptor (GR). The following diagrams illustrate the GR signaling pathway and a typical experimental workflow for assessing systemic effects.





Click to download full resolution via product page



Caption: Glucocorticoid Receptor (GR) signaling pathway for systemic effects of inhaled corticosteroids.





#### Click to download full resolution via product page

Caption: A generalized experimental workflow for a clinical trial comparing the systemic effects of ICS.

#### Conclusion

The systemic effects of inhaled corticosteroids are a critical consideration in the long-term management of chronic respiratory diseases. The evidence presented in this guide suggests that there are clinically relevant differences in the systemic effect profiles of various ICS molecules. Fluticasone propionate appears to have a greater potential for systemic effects, particularly HPA axis suppression, compared to budesonide and ciclesonide on a microgram-equivalent basis. The impact on bone mineral density and growth in children is generally modest at conventional doses but warrants careful monitoring, especially with high-dose or long-term therapy. The choice of an inhaled corticosteroid should involve a careful consideration of its efficacy in controlling the underlying respiratory condition balanced against its potential for systemic side effects. Future research should continue to explore the long-term systemic safety of newer ICS molecules and delivery systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ciclesonide, a novel inhaled steroid, does not affect hypothalamic-pituitary-adrenal axis function in patients with moderate-to-severe persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbt.nhs.uk [nbt.nhs.uk]
- 3. Impact of Inhaled Corticosteroids on Growth in Children with Asthma: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The Effects of Inhaled Corticosteroids on Growth in Children PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 6. Effects of budesonide and fluticasone on 24-hour plasma cortisol. A dose-response study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Comparative adrenal suppression with inhaled budesonide and fluticasone propionate in adult asthmatic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenal suppression with chronic dosing of fluticasone propionate compared with budesonide in adult asthmatic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ciclesonide and fluticasone on hypothalamic-pituitary-adrenal axis function in adults with mild-to-moderate persistent asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Inhaled corticosteroid use and bone mineral density in patients with asthma: A community based cross-sectional survey University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 13. publications.aap.org [publications.aap.org]
- 14. Inhaled corticosteroid effects on bone metabolism in asthma and mild chronic obstructive pulmonary disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. The effect of inhaled corticosteroids on bone mineral density measured by quantitative ultrasonography in an older population PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhaled corticosteroids in children with persistent asthma: Effects on growth PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhaled corticosteroids in children with persistent asthma: effects on growth PMC [pmc.ncbi.nlm.nih.gov]
- 19. Knemometry Assessment of Short-term Growth in Children With Asthma Receiving Fluticasone Furoate for 2 Weeks: A Randomized, Placebo-controlled, Crossover Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of inhaled corticosteroids on growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. childrensmn.org [childrensmn.org]
- 22. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 23. uclahealth.org [uclahealth.org]
- 24. Cortisol urine test: Uses, procedure, and results [medicalnewstoday.com]



- 25. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography PMC [pmc.ncbi.nlm.nih.gov]
- 26. mft.nhs.uk [mft.nhs.uk]
- 27. ruh.nhs.uk [ruh.nhs.uk]
- 28. Short Synacthen Test (SST) [gloshospitals.nhs.uk]
- 29. endocrine-abstracts.org [endocrine-abstracts.org]
- 30. Corticosteroid use in chronic dermatologic disorders and osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 31. Impact of treatment with inhaled corticosteroids on bone mineral density of patients with asthma: related with age PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. iatrox.com [iatrox.com]
- 34. Knemometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Systemic Effects of Inhaled Corticosteroids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195432#comparative-assessment-of-the-systemic-effects-of-inhaled-corticosteroids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com